molecular formula C7H4Cl2N2O2S B1278626 2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride CAS No. 112566-18-4

2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride

Cat. No.: B1278626
CAS No.: 112566-18-4
M. Wt: 251.09 g/mol
InChI Key: SKFNUROCOVAKFR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride typically involves the chlorination of imidazo[1,2-a]pyridine-3-sulfonyl chloride. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure the purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride is used in a variety of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-a]pyridine-3-sulfonyl chloride
  • 2-Chloroimidazo[1,2-a]pyridine
  • Imidazo[1,2-a]pyridine derivatives

Uniqueness

2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its chlorine and sulfonyl chloride groups make it a versatile intermediate for various chemical transformations .

Properties

IUPAC Name

2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2O2S/c8-6-7(14(9,12)13)11-4-2-1-3-5(11)10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFNUROCOVAKFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90446155
Record name 2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112566-18-4
Record name 2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112566-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In 30 ml of phosphorus oxychloride is suspended 5.0 g of 2-chloroimidazo[1,2-a]pyridine-3-sulfonic acid and the suspension is refluxed for 5 hours. After cooling, the reaction mixture is poured in 250 ml of ice-water and extracted with dichloromethane. The dichloromethane layer is separated and dried over anhydrous sodium sulfate and the dichloromethane is distilled off under reduced pressure to give 4.6 g of the title compound as pale yellow crystals.
Name
2-chloroimidazo[1,2-a]pyridine-3-sulfonic acid
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Chloroimidazo[1,2-a]pyridine-3-sulfonic acid (5.0 g) is suspended in 30 ml of phosphorus oxychloride and refluxed for 5 hours. After cooling, the reaction solution is poured into 250 ml of ice water and extracted with dichloromethane. The dichloromethane layer is collected, dried on anydrous sodium sulfate and then concentrated to dryness under reduced pressure to afford 4.6 g of the title compound as pale yellowish crystals.
Name
2-Chloroimidazo[1,2-a]pyridine-3-sulfonic acid
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

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